1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride
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Overview
Description
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction could produce pyridin-4-ylmethanol.
Scientific Research Applications
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
- 3-(Pyridin-4-yl)cyclopropanecarboxylic acid
- 4-(Pyridin-4-yl)cyclopropanecarboxylic acid
Uniqueness
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is unique due to the specific positioning of the pyridine ring on the cyclopropane ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLSQMWICVRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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